3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14981275
InChI: InChI=1S/C29H27NO6/c1-20-24-15-14-23(18-26(24)36-28(32)25(20)17-21-9-4-2-5-10-21)35-27(31)13-8-16-30-29(33)34-19-22-11-6-3-7-12-22/h2-7,9-12,14-15,18H,8,13,16-17,19H2,1H3,(H,30,33)
SMILES:
Molecular Formula: C29H27NO6
Molecular Weight: 485.5 g/mol

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

CAS No.:

Cat. No.: VC14981275

Molecular Formula: C29H27NO6

Molecular Weight: 485.5 g/mol

* For research use only. Not for human or veterinary use.

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate -

Specification

Molecular Formula C29H27NO6
Molecular Weight 485.5 g/mol
IUPAC Name (3-benzyl-4-methyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate
Standard InChI InChI=1S/C29H27NO6/c1-20-24-15-14-23(18-26(24)36-28(32)25(20)17-21-9-4-2-5-10-21)35-27(31)13-8-16-30-29(33)34-19-22-11-6-3-7-12-22/h2-7,9-12,14-15,18H,8,13,16-17,19H2,1H3,(H,30,33)
Standard InChI Key FXDKVXJOXULLDB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCCNC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4

Introduction

3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a complex organic compound that belongs to the coumarin family, which is known for its diverse biological activities. This compound combines elements of coumarins with a protected amino acid moiety, suggesting potential applications in pharmaceutical chemistry, particularly in drug design and synthesis.

Synthesis and Preparation

The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple steps:

  • Coumarin Synthesis: The initial step involves synthesizing the coumarin backbone, often through a Perkin reaction or a Knoevenagel condensation.

  • Benzyl and Methyl Group Introduction: The benzyl and methyl groups are introduced at the appropriate positions on the coumarin ring.

  • Attachment of the Protected Amino Acid Moiety: The final step involves attaching the 4-{[(benzyloxy)carbonyl]amino}butanoate moiety to the coumarin ring at the 7-position, typically through an esterification reaction.

Synthesis Pathway

StepReaction TypeReagentsConditions
1Perkin ReactionSalicylaldehyde, Acetic AnhydridePyridine, Heat
2AlkylationBenzyl Chloride, Methyl IodideBase (e.g., NaOH), Solvent (e.g., DMF)
3Esterification4-{[(Benzyloxy)carbonyl]amino}butanoic AcidDCC, DMAP, Solvent (e.g., CH2Cl2)

Biological Activities and Potential Applications

Coumarins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The addition of a protected amino acid moiety to the coumarin structure could enhance these properties or introduce new biological activities, making it a candidate for drug development.

Potential Applications

  • Pharmaceuticals: The compound could be used as a precursor in the synthesis of drugs targeting specific biological pathways.

  • Biological Research: It may serve as a tool compound in studying protein interactions or enzyme activity due to its protected amino group.

Biological Activity Data

CompoundActivityIC50/EC50Reference
Coumarin DerivativesAnticancerVaries
Coumarin DerivativesAnti-inflammatoryVaries

Chemical Stability

The compound is stable under normal conditions but may degrade upon exposure to strong acids or bases, which could cleave the ester or carbamate linkages.

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